molecular formula C9H8BrNO B1437301 (7-Bromo-1H-indol-2-yl)methanol CAS No. 53590-63-9

(7-Bromo-1H-indol-2-yl)methanol

Cat. No. B1437301
CAS RN: 53590-63-9
M. Wt: 226.07 g/mol
InChI Key: LRESNFOVIGJKPK-UHFFFAOYSA-N
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Description

“(7-Bromo-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol. It is a derivative of 7-substituted indole .


Molecular Structure Analysis

The InChI code for “(7-Bromo-1H-indol-2-yl)methanol” is 1S/C9H8BrNO/c10-8-3-1-2-7-6 (5-12)4-11-9 (7)8/h1-4,11-12H,5H2 . This indicates the presence of a bromine atom at the 7th position of the indole ring and a methanol group attached to the 2nd position of the indole ring .


Physical And Chemical Properties Analysis

“(7-Bromo-1H-indol-2-yl)methanol” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Analysis

Research has been conducted on the synthesis and analysis of various indole derivatives, including those related to (7-Bromo-1H-indol-2-yl)methanol. For instance, Rubab et al. (2017) explored the transformation of 2-(1H-Indol-3-yl)acetic acid in various chemical reactions, leading to the creation of compounds with antibacterial and anti-enzymatic potentials (Rubab et al., 2017). Similarly, Narayana et al. (2009) investigated the synthesis of heterocycles derived from various indole-2-carbohydrazides, demonstrating their antimicrobial, anti-inflammatory, and antiproliferative activities (Narayana et al., 2009).

Biological and Medicinal Research

The biological activities of brominated tryptophan derivatives, closely related to (7-Bromo-1H-indol-2-yl)methanol, have been explored. Segraves and Crews (2005) identified several new brominated tryptophan derivatives from Thorectidae sponges, finding that these compounds inhibited the growth of certain bacteria (Segraves & Crews, 2005).

Material Science and Catalysis

In material science, Zhou et al. (2018) described a novel reaction involving diaryl(1 H-indol-2-yl)methanols, which could be relevant for the synthesis of compounds like (7-Bromo-1H-indol-2-yl)methanol. Their research focused on the dehydroxylation and site-selective disulfonylation of these compounds (Zhou et al., 2018).

Photoreactions and Synthesis

Kametani et al. (1978) conducted studies on the photo-oxygenation of 9-oxo-9H-pyrrolo[1,2-a]indoles, a process that could be applicable to the study of (7-Bromo-1H-indol-2-yl)methanol derivatives (Kametani et al., 1978).

Safety And Hazards

“(7-Bromo-1H-indol-2-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

(7-bromo-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRESNFOVIGJKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660417
Record name (7-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-1H-indol-2-yl)methanol

CAS RN

53590-63-9
Record name (7-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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